molecular formula C17H17ClN2O3 B11709590 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide

2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide

Katalognummer: B11709590
Molekulargewicht: 332.8 g/mol
InChI-Schlüssel: XQVKBZXECVLGTP-VXLYETTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group and a hydrazide linkage.

Vorbereitungsmethoden

The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 4-hydroxybenzaldehyde.

    Formation of Intermediate: The first step involves the reaction of 4-chloro-2-methylphenol with an appropriate reagent to form 4-chloro-2-methylphenoxyacetic acid.

    Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form the hydrazide derivative.

    Condensation Reaction: Finally, the hydrazide derivative undergoes a condensation reaction with 4-hydroxybenzaldehyde to yield the target compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide can be compared with similar compounds such as:

    2-(4-chloro-2-methylphenoxy)propanehydrazide: This compound lacks the hydroxyphenyl group, making it less versatile in certain applications.

    4-chloro-2-methylphenoxyacetic acid: This compound is structurally simpler and is primarily used as a herbicide.

Eigenschaften

Molekularformel

C17H17ClN2O3

Molekulargewicht

332.8 g/mol

IUPAC-Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H17ClN2O3/c1-11-9-14(18)5-8-16(11)23-12(2)17(22)20-19-10-13-3-6-15(21)7-4-13/h3-10,12,21H,1-2H3,(H,20,22)/b19-10+

InChI-Schlüssel

XQVKBZXECVLGTP-VXLYETTFSA-N

Isomerische SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC=C(C=C2)O

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.